2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that includes an imidazole and a pyridine ring. This compound has garnered attention due to its diverse biological activities, making it significant in medicinal chemistry and organic synthesis. The compound's structure features a phenyl group at the 2-position and a carboxylic acid group at the 7-position, which influences its chemical reactivity and biological properties.
2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is classified as a heterocyclic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. This particular compound is part of a broader class of imidazo[1,2-a]pyridines known for their pharmacological potential, including anti-inflammatory and anticancer activities.
The synthesis of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through several methods:
The molecular formula for 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is , with a molecular weight of approximately g/mol.
InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)OThe structure consists of:
The chemical reactivity of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid can be attributed to its functional groups:
The mechanism of action for compounds like 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
The melting point and boiling point can vary based on purity but are generally within expected ranges for similar heterocycles.
The applications of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid are diverse:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: